molecular formula C11H16N6O3S B2528239 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide CAS No. 2097912-16-6

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide

Cat. No.: B2528239
CAS No.: 2097912-16-6
M. Wt: 312.35
InChI Key: PMTNGKLLLWQINB-UHFFFAOYSA-N
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Description

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide is a chemical compound belonging to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structure and promising biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring. Subsequent functionalization steps, such as methoxylation and sulfonamide formation, are carried out using specific reagents and reaction conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide has shown potential as a therapeutic agent. It may exhibit antitumor, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: In medicine, the compound's biological activities can be harnessed for the treatment of various diseases. Its potential as a dual inhibitor of c-Met and Pim-1, both of which are involved in cancer progression, has been explored in preclinical studies.

Industry: In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of agriculture, where it could be used as a precursor for agrochemicals.

Mechanism of Action

The mechanism by which N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide exerts its effects involves interaction with specific molecular targets. For example, as a dual inhibitor of c-Met and Pim-1, it may bind to the active sites of these enzymes, inhibiting their activity and thereby disrupting cancer cell signaling pathways. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide: Another triazolopyridazine derivative with potential biological activity.

  • (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153): A bivalent triazolopyridazine-based inhibitor developed by AstraZeneca.

Uniqueness: N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide stands out due to its specific structural features and the presence of the pyrrolidine-1-sulfonamide group, which may confer unique biological properties compared to other triazolopyridazine derivatives.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O3S/c1-20-11-5-4-9-13-14-10(17(9)15-11)8-12-21(18,19)16-6-2-3-7-16/h4-5,12H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTNGKLLLWQINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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